2-(3-Chlorophenyl)-2-methyl-3-phenylpropanoic acid
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Overview
Description
2-(3-Chlorophenyl)-2-methyl-3-phenylpropanoic acid is an organic compound with a complex structure that includes a chlorophenyl group, a methyl group, and a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-methyl-3-phenylpropanoic acid typically involves the reaction of 3-chlorobenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to a catalytic hydrogenation process to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-methyl-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-2-methyl-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-methyl-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid
- 2-(3-Bromophenyl)-2-methyl-3-phenylpropanoic acid
- 2-(3-Chlorophenyl)-2-ethyl-3-phenylpropanoic acid
Uniqueness
2-(3-Chlorophenyl)-2-methyl-3-phenylpropanoic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-methyl-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-16(15(18)19,11-12-6-3-2-4-7-12)13-8-5-9-14(17)10-13/h2-10H,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFPLJHNDCUUGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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